molecular formula C9H15NO2 B1426148 1-Oxa-8-azaspiro[4.6]undecan-9-one CAS No. 1308384-34-0

1-Oxa-8-azaspiro[4.6]undecan-9-one

Cat. No.: B1426148
CAS No.: 1308384-34-0
M. Wt: 169.22 g/mol
InChI Key: OLMSVAPURNUMQT-UHFFFAOYSA-N
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Description

1-Oxa-8-azaspiro[4.6]undecan-9-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and structural features .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-8-azaspiro[4.6]undecan-9-one typically involves the Prins cyclization reaction. The reaction conditions often include the use of a Grubbs catalyst in an olefin metathesis reaction, although this method can be complex and expensive .

Industrial Production Methods

Industrial production methods for 1-Oxa-8-azaspiro[4 the Prins cyclization reaction remains a key synthetic route due to its efficiency in constructing the spirocyclic structure .

Chemical Reactions Analysis

Types of Reactions

1-Oxa-8-azaspiro[4.6]undecan-9-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions can vary, but they often require specific temperatures and solvents to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .

Scientific Research Applications

1-Oxa-8-azaspiro[4.6]undecan-9-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Oxa-8-azaspiro[4.6]undecan-9-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . This inhibition disrupts the transport of essential molecules within the bacteria, leading to its death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms within its structure. This combination of features contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

1-oxa-9-azaspiro[4.6]undecan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-8-2-4-9(5-6-10-8)3-1-7-12-9/h1-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMSVAPURNUMQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)NCC2)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-8-azaspiro[4.6]undecan-9-one
Reactant of Route 2
1-Oxa-8-azaspiro[4.6]undecan-9-one
Reactant of Route 3
1-Oxa-8-azaspiro[4.6]undecan-9-one
Reactant of Route 4
1-Oxa-8-azaspiro[4.6]undecan-9-one
Reactant of Route 5
1-Oxa-8-azaspiro[4.6]undecan-9-one
Reactant of Route 6
1-Oxa-8-azaspiro[4.6]undecan-9-one

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